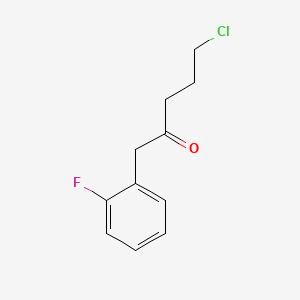
5-Chloro-1-(2-fluorophenyl)pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-1-(2-fluorophenyl)pentan-2-one involves several steps. One common method starts with the ketalization of a levulinic acid ester with ethylene glycol to form a dioxolane derivative. This intermediate is then subjected to catalytic hydrogenation to produce 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol. Finally, this compound is reacted with hydrochloric acid to yield 5-chloropentan-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
化学反应分析
Types of Reactions
5-Chloro-1-(2-fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-1-(2-fluorophenyl)pentan-2-one is widely used in scientific research due to its role as an intermediate in the synthesis of Prasugrel. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions.
Medicine: Key intermediate in the production of Prasugrel, which is used to prevent blood clots.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)pentan-2-one is primarily related to its role in the synthesis of Prasugrel. Prasugrel works by inhibiting platelet aggregation through the irreversible binding to the P2Y12 receptor on platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing the risk of thrombus formation .
相似化合物的比较
Similar Compounds
5-Chloro-1-(2-fluorophenyl)-2-pentanone: Another intermediate in the synthesis of Prasugrel.
1-(2-Fluorophenyl)pentan-2-one: A structurally similar compound with different substituents.
5-Chloro-2-pentanone: A simpler analog without the fluorophenyl group
Uniqueness
5-Chloro-1-(2-fluorophenyl)pentan-2-one is unique due to its specific structure, which makes it an essential intermediate in the synthesis of Prasugrel. Its combination of a chloro and fluorophenyl group provides distinct reactivity and properties that are crucial for the production of this important pharmaceutical agent.
属性
IUPAC Name |
5-chloro-1-(2-fluorophenyl)pentan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-7-3-5-10(14)8-9-4-1-2-6-11(9)13/h1-2,4,6H,3,5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDCJFAUDJKFOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














